molecular formula C6H8F3NO B13415855 N-(Trifluoroacetyl)pyrrolidine

N-(Trifluoroacetyl)pyrrolidine

Cat. No.: B13415855
M. Wt: 167.13 g/mol
InChI Key: YFYRIJLSZRYGEQ-UHFFFAOYSA-N
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Description

N-(Trifluoroacetyl)pyrrolidine is a fluorinated organic compound with the molecular formula C6H8F3NO. It is characterized by the presence of a trifluoroacetyl group attached to a pyrrolidine ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Trifluoroacetyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(Trifluoroacetyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrrolidines, while reduction and oxidation reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

N-(Trifluoroacetyl)pyrrolidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Trifluoroacetyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride
  • 2,2,2-Trifluoro-1-(pyrrolidin-1-yl)ethanone
  • 1-(Trifluoroacetyl)pyrrolidine

Uniqueness

This compound is unique due to its specific trifluoroacetyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a preferred choice in various synthetic and research applications .

Properties

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-4H2

InChI Key

YFYRIJLSZRYGEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C(F)(F)F

Origin of Product

United States

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